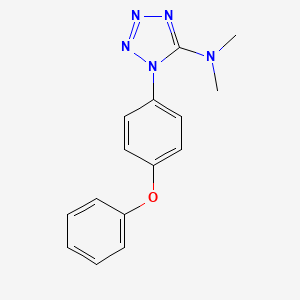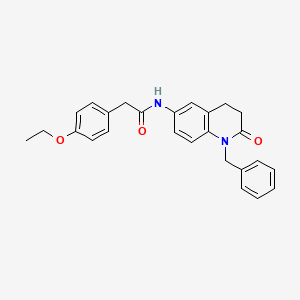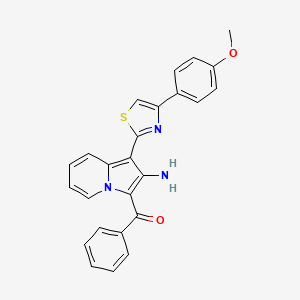![molecular formula C17H21N3O3S B2602046 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine CAS No. 2111910-28-0](/img/structure/B2602046.png)
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl-containing drugs and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit various biochemical and physiological effects. Some of these effects include:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
2. Induction of apoptosis: Studies have shown that 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine induces apoptosis in cancer cells by activating caspase-3 and caspase-9.
3. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine. Some of these directions include:
1. Development of new drugs: This compound has the potential to be developed into new drugs for the treatment of various diseases such as cancer and inflammation.
2. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of this compound.
3. Optimization of synthesis method: The synthesis method of this compound can be optimized to make it more efficient and cost-effective.
4. Evaluation of its safety and toxicity: Studies are needed to evaluate the safety and toxicity of this compound before it can be developed into new drugs.
Conclusion
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various pharmacological properties such as anti-inflammatory, anticancer, and antioxidant activities. Further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. The research on this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine involves a multi-step process. The first step involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with ethyl bromoacetate in the presence of a base to form ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-3-oxobutanoate. The second step involves the reduction of the nitro group to an amino group using a reducing agent. The third step involves the reaction of the amino group with morpholine and sulfonyl chloride to form 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine.
Applications De Recherche Scientifique
2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit promising pharmacological properties, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Anticancer activity: Studies have shown that 2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine has anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
3. Antioxidant activity: This compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-19-13-16(12-18-19)17-14-20(9-10-23-17)24(21,22)11-8-15-6-4-3-5-7-15/h3-8,11-13,17H,2,9-10,14H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTIGRLMGSSNTA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[1.1.1]pentane-1,3-diyldimethanol](/img/structure/B2601964.png)

![3-Propyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2601968.png)


![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2601972.png)

![(E)-N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2601975.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine](/img/structure/B2601981.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601983.png)